molecular formula C20H24ClN3O5S B2937810 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899993-92-1

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2937810
CAS No.: 899993-92-1
M. Wt: 453.94
InChI Key: AZQFELGXMOCJJF-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a high-purity chemical compound intended for research and development purposes. This acetamide derivative features a 1,2,6-thiadiazinan ring system with a sulfone (1,1-dioxido) group, a 2-chlorobenzyl substituent, and a 2,5-dimethoxyphenyl acetamide moiety. Compounds with this core structure are of significant interest in medicinal and agrochemical research for exploring novel biological activities . Researchers can utilize this compound as a key building block or intermediate in synthetic chemistry, or as a candidate for in vitro bioactivity screening in various therapeutic areas . As with many specialized heterocycles, its specific mechanism of action is area-dependent and must be empirically determined for each research application. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5S/c1-28-16-8-9-19(29-2)18(12-16)22-20(25)14-24-11-5-10-23(30(24,26)27)13-15-6-3-4-7-17(15)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFELGXMOCJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via a substitution reaction, followed by the attachment of the dimethoxyphenyl acetamide moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or targets.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Thiadiazinan-Dioxide vs. Benzothiazole Derivatives

The target compound’s thiadiazinan-dioxide core differs significantly from benzothiazole-based analogs (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, described in ). While both systems feature sulfonamide-like functionalities, the thiadiazinan-dioxide ring (a six-membered heterocycle with two nitrogen and one sulfur atoms) offers distinct conformational flexibility compared to the fused bicyclic benzothiazole. This difference may alter binding affinity in biological targets; for example, thiadiazinan-dioxide derivatives are associated with SARM activity , whereas benzothiazoles often exhibit antimicrobial or kinase-inhibitory properties .

Table 1: Comparison of Heterocyclic Cores

Feature Thiadiazinan-Dioxide (Target Compound) Benzothiazole ()
Ring Size 6-membered 5-membered fused system
Key Atoms N, N, S, O2 N, S
Biological Association SARM activity Antimicrobial/kinase inhibition

Substituent Effects

Chlorobenzyl Positional Isomerism

The target compound’s 2-chlorobenzyl group contrasts with the 4-chlorobenzyl analog (CAS 931362-94-6, ). Positional isomerism influences electronic and steric profiles: the ortho-chloro substituent may induce greater steric hindrance and alter dipole moments compared to the para-substituted counterpart. Such differences can impact intermolecular interactions (e.g., crystal packing, as seen in ) and pharmacokinetic properties like metabolic stability .

Methoxy Substituents on the Acetamide Moiety

The N-(2,5-dimethoxyphenyl) group in the target compound differs from analogs with meta- or para-substituted methoxy groups (e.g., N-(3,4-dimethoxyphenethyl)-3-(2,5-dimethoxyphenyl)-... in ).

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituent Position Key Effects
Target Compound 2-Cl, 2,5-(OCH3) Steric hindrance, enhanced lipophilicity
CAS 931362-94-6 () 4-Cl, 3-Cl-4-OCH3 Reduced steric effects, polar interactions
N-(6-chlorobenzothiazole-2-yl)-... () 6-Cl, 2,5-(OCH3) Electron-withdrawing effects, planar structure

Biological Activity

The compound 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O5S
  • Molecular Weight : 453.94 g/mol
  • Purity : Typically around 95%.

The compound features a thiadiazinan ring structure with a chlorobenzyl group and an acetamide functionality. The presence of chlorine and methoxy groups enhances its pharmacological properties, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiadiazine Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Chlorobenzyl Group : Achieved through a nucleophilic substitution reaction.
  • Attachment of the Dimethoxyphenyl Acetamide Moiety : This final step involves amide bond formation to couple the dimethoxyphenyl group to the thiadiazine derivative.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may influence receptor activity impacting cellular signaling processes.
  • Gene Expression Alteration : The compound could affect the expression of genes related to cell growth and apoptosis.

Biological Activity

Preliminary studies suggest that this compound exhibits diverse biological activities:

Antimicrobial Activity

Research indicates that thiadiazine derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antibacterial agents .

Anti-inflammatory Effects

The incorporation of specific functional groups in similar thiadiazine compounds has been linked to anti-inflammatory effects. This activity could be attributed to the modulation of inflammatory pathways through enzyme inhibition or receptor interaction .

Anticancer Potential

Some studies have indicated that compounds with thiadiazine structures may exert anticancer effects by inducing apoptosis in cancer cells. The exact pathways remain to be fully elucidated but are believed to involve interactions with cellular signaling pathways .

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of related compounds:

StudyFindings
Demonstrated antimicrobial properties against various bacterial strains.
Study 2Showed anti-inflammatory effects in vitro and in vivo models.
Study 3Indicated potential anticancer activity through apoptosis induction in cancer cell lines.

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